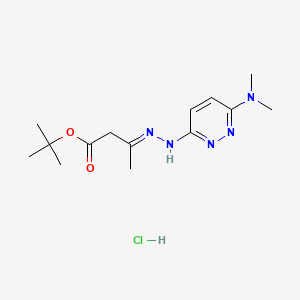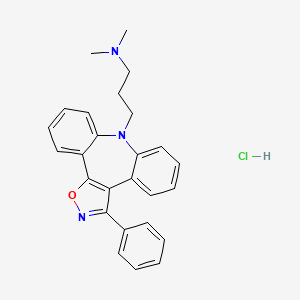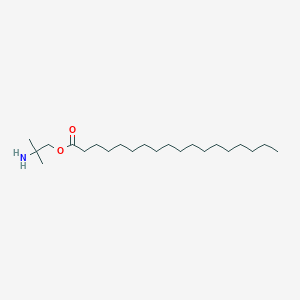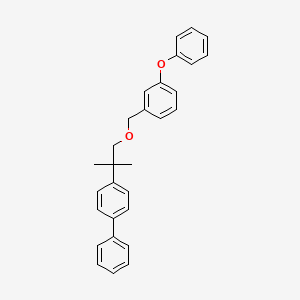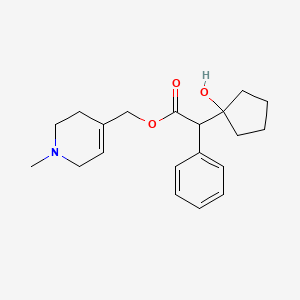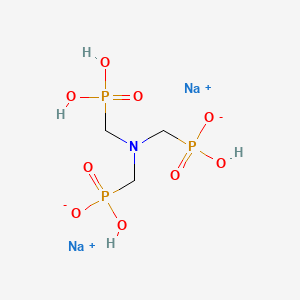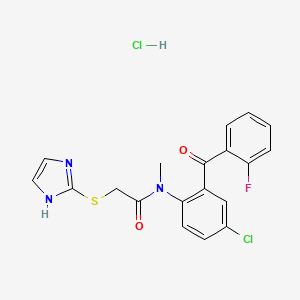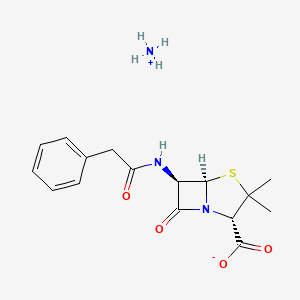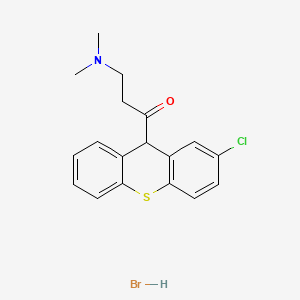
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a thioxanthene core, a dimethylamino group, and a hydrobromide hydrate form, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Introduction of the Chloro Group: Chlorination of the thioxanthene core is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Formation of the Hydrobromide Hydrate: The final compound is obtained by treating the intermediate product with hydrobromic acid, followed by crystallization to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Thioxanthene sulfoxides, thioxanthene sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted thioxanthene derivatives with various functional groups.
科学的研究の応用
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing antipsychotic drugs due to its structural similarity to known antipsychotic agents.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: It may modulate neurotransmitter release, receptor binding, and signal transduction pathways, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar thioxanthene core.
Fluphenazine: Another antipsychotic drug with structural similarities.
Thioridazine: Shares the thioxanthene core and exhibits similar pharmacological properties.
Uniqueness
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is unique due to its specific substitution pattern and the presence of the hydrobromide hydrate form, which may influence its solubility, stability, and pharmacokinetic properties.
特性
CAS番号 |
77602-78-9 |
|---|---|
分子式 |
C18H19BrClNOS |
分子量 |
412.8 g/mol |
IUPAC名 |
1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)propan-1-one;hydrobromide |
InChI |
InChI=1S/C18H18ClNOS.BrH/c1-20(2)10-9-15(21)18-13-5-3-4-6-16(13)22-17-8-7-12(19)11-14(17)18;/h3-8,11,18H,9-10H2,1-2H3;1H |
InChIキー |
UEXDQBMFBPJTMG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


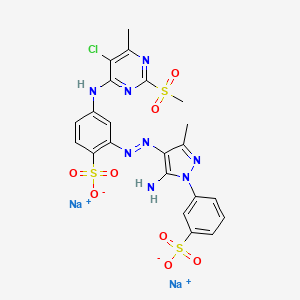
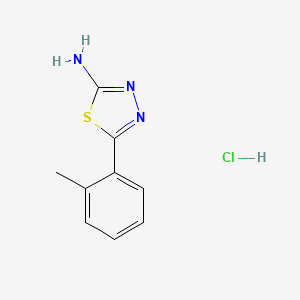
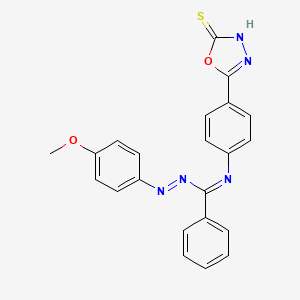
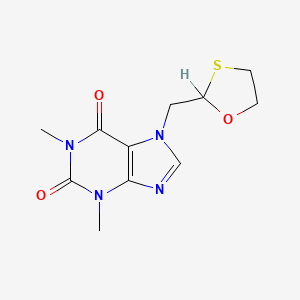
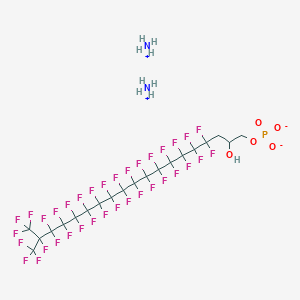
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
